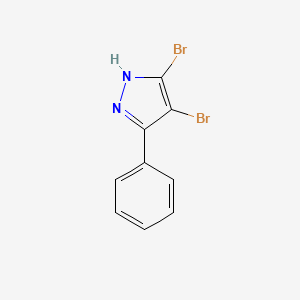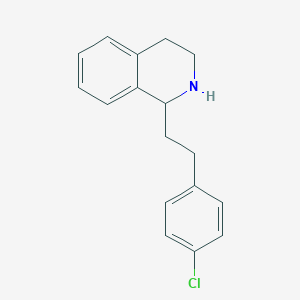
1-(3-Acetyloxiran-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetyloxiran-2-yl)ethanone is an organic compound with the molecular formula C6H8O3 It is a derivative of oxirane, featuring an acetyl group attached to the oxirane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Acetyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the epoxidation of an α,β-unsaturated ketone using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-(3-Acetyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted oxirane derivatives.
科学的研究の応用
1-(3-Acetyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Acetyloxiran-2-yl)ethanone involves its reactivity with various biological molecules. The oxirane ring can undergo nucleophilic attack by amino acids, proteins, or nucleic acids, leading to the formation of covalent bonds. This reactivity is crucial in its potential use as a pharmaceutical agent, where it can modify biological targets and pathways.
類似化合物との比較
1-(2,3-Epoxypropyl)benzene: Similar structure with an oxirane ring and a benzene group.
1-(3-Epoxypropyl)-2-methylbenzene: Contains an oxirane ring and a methyl-substituted benzene group.
Uniqueness: 1-(3-Acetyloxiran-2-yl)ethanone is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to other oxirane derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
特性
CAS番号 |
89022-64-0 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
1-(3-acetyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C6H8O3/c1-3(7)5-6(9-5)4(2)8/h5-6H,1-2H3 |
InChIキー |
PUKJXVHOAGCUMP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(O1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14130230.png)

![6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B14130249.png)


![2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14130262.png)
![N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)



![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)


